molecular formula C7H3N3O B6233862 [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile CAS No. 1539952-37-8

[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile

Cat. No.: B6233862
CAS No.: 1539952-37-8
M. Wt: 145.1
InChI Key:
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Description

[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile is an important organic compound in scientific research and industry. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with cyanoacetic acid derivatives, followed by cyclization using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Oxazole Derivatives: Compounds containing the oxazole ring, which share some chemical properties with [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile.

Uniqueness

This compound is unique due to its specific arrangement of nitrogen and oxygen atoms within the heterocyclic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile involves the condensation of 2-aminopyridine with ethyl cyanoacetate followed by cyclization with glyoxal in the presence of a base.", "Starting Materials": [ "2-aminopyridine", "ethyl cyanoacetate", "glyoxal", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with ethyl cyanoacetate in the presence of a base to form ethyl 2-(pyridin-2-ylamino)acetoacetate.", "Step 2: Cyclization of ethyl 2-(pyridin-2-ylamino)acetoacetate with glyoxal in the presence of a base to form [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile." ] }

CAS No.

1539952-37-8

Molecular Formula

C7H3N3O

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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